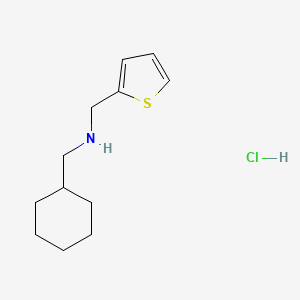
4-(4-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol, also known as CMT-8, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to possess several interesting properties, which make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-(4-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory properties of this compound are thought to be due to its ability to inhibit the production of certain inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, this compound has been found to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. This compound has also been found to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is its ability to inhibit the growth of cancer cells. This makes it a potentially valuable tool for cancer research. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in some lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-(4-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the investigation of the potential of this compound as a treatment for other diseases, such as neurodegenerative diseases and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
Synthesemethoden
The synthesis of 4-(4-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 4-chlorobenzaldehyde with methylamine to form 4-chlorobenzylmethylamine. This is followed by the reaction of the resulting compound with thiosemicarbazide to form the final product, this compound. The synthesis of this compound has been reported in several scientific journals, and the process is well-documented.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been the subject of several scientific studies, which have investigated its potential applications in the field of medicine. One of the most promising applications of this compound is its use as an anti-tumor agent. Studies have shown that this compound can inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and liver cancer. This compound has also been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-3-(methoxymethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c1-15-6-9-12-13-10(16)14(9)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJDLWXENWXATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNC(=S)N1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4876098.png)
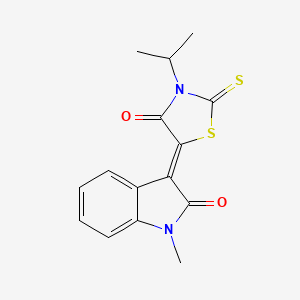
![N-[3-(2-ethoxyphenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4876114.png)
![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4876128.png)
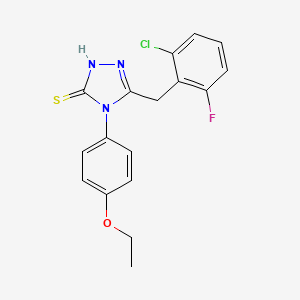
![3-amino-N-[5-(isobutylthio)-1,3,4-thiadiazol-2-yl]-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4876142.png)
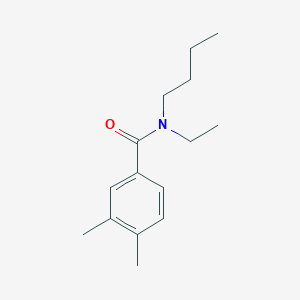
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4876152.png)
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)propanamide](/img/structure/B4876164.png)
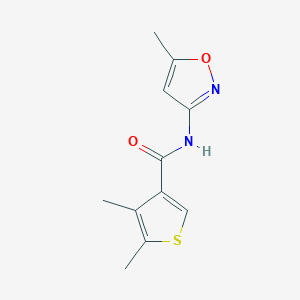
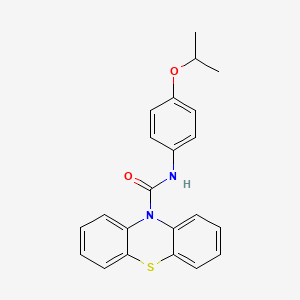
![N'-[(4-biphenylyloxy)acetyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B4876182.png)

